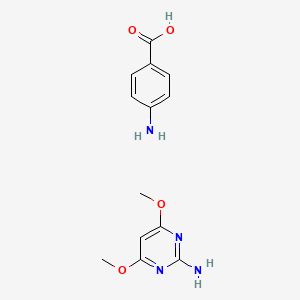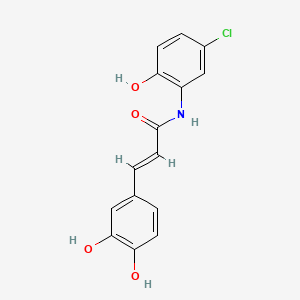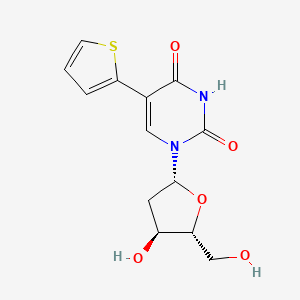
5-(2'-Thienyl)-2'-beta-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2’-Thienyl)-2’-beta-deoxyuridine is a synthetic nucleoside analog that incorporates a thiophene ring into the structure of deoxyuridine. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the thiophene ring can enhance the compound’s stability and binding affinity to target molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated deoxyuridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(2’-Thienyl)-2’-beta-deoxyuridine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2’-Thienyl)-2’-beta-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the uridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Reduced forms of the thiophene ring or uridine moiety.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(2’-Thienyl)-2’-beta-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties. The compound can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Potential use in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5-(2’-Thienyl)-2’-beta-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The thiophene ring enhances the compound’s binding affinity to enzymes involved in DNA replication, such as DNA polymerases. This can lead to the termination of DNA chain elongation, thereby inhibiting viral replication or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in antiviral and anticancer research.
5-Iodo-2’-deoxyuridine: Known for its use in the treatment of herpes simplex virus infections.
2-Thiouridine: Contains a sulfur atom in place of oxygen in the uridine structure, used in RNA research.
Uniqueness
5-(2’-Thienyl)-2’-beta-deoxyuridine is unique due to the presence of the thiophene ring, which provides enhanced stability and binding affinity compared to other nucleoside analogs. This makes it a promising candidate for further development in medicinal chemistry .
Propriétés
Numéro CAS |
89647-10-9 |
|---|---|
Formule moléculaire |
C13H14N2O5S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O5S/c16-6-9-8(17)4-11(20-9)15-5-7(10-2-1-3-21-10)12(18)14-13(15)19/h1-3,5,8-9,11,16-17H,4,6H2,(H,14,18,19)/t8-,9+,11+/m0/s1 |
Clé InChI |
PCDQBRGMSMVLDZ-IQJOONFLSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CS3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




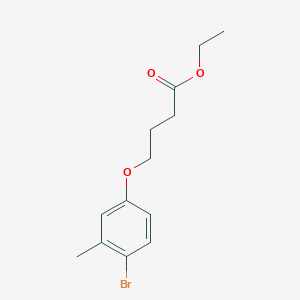
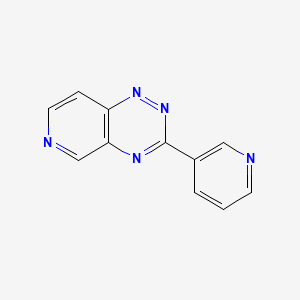
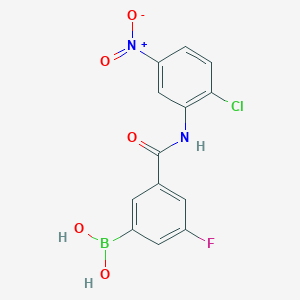
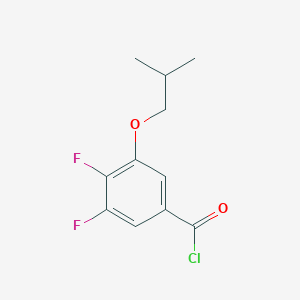

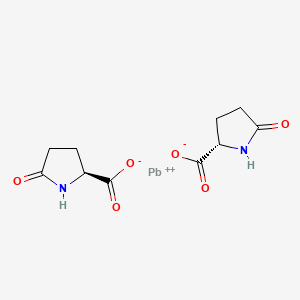
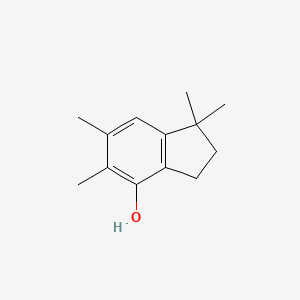
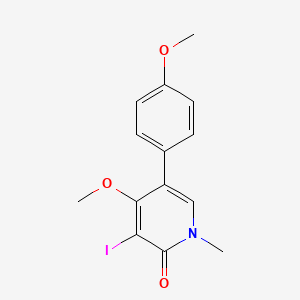
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

